molecular formula C14H10ClFN2O B5090317 5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole

5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole

Cat. No. B5090317
M. Wt: 276.69 g/mol
InChI Key: IKDFSXZNJVAPDV-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of fields. In

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent probes are powerful tools in chemical biology. The specific characteristics of fluorophores, including their emission properties and photostability, make them valuable for various research areas. Researchers have explored the use of benzimidazole derivatives as fluorescent probes for cellular imaging, drug delivery, and monitoring biological processes .

Antifungal Activity

Benzimidazole derivatives exhibit antifungal properties. For instance, some phenoxy methyl derivatives of 5-chloro-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole have demonstrated significant activity against Candida species. These compounds could serve as potential antifungal agents in clinical applications .

Benzylic Position Reactions

The benzylic position in benzimidazole compounds is chemically reactive. Reactions at this position include free radical bromination, nucleophilic substitution, and oxidation. The benzylic hydrogen can be resonance-stabilized, allowing for various synthetic transformations .

Molecular Docking Studies

Computational studies involving molecular docking can identify potential targets for benzimidazole derivatives. By analyzing interactions between the compound and specific proteins, researchers gain insights into their binding affinities and potential therapeutic applications .

Biochemical Assays

Researchers have employed benzimidazole derivatives in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular processes. These compounds can serve as valuable tools for understanding biological pathways and drug discovery .

Metal Chelation and Coordination Chemistry

Benzimidazole derivatives can act as ligands in coordination chemistry. Their nitrogen atoms can coordinate with metal ions, forming stable complexes. These complexes find applications in catalysis, material science, and bioinorganic chemistry .

Photophysical Properties

Exploring the photophysical properties of benzimidazole derivatives, such as their absorption and emission spectra, fluorescence lifetimes, and quantum yields, contributes to their applications in optoelectronics, sensors, and light-emitting devices .

Drug Design and Optimization

By modifying the benzimidazole scaffold, researchers can design and optimize novel drug candidates. Structure-activity relationship studies guide the development of compounds with improved pharmacological profiles, targeting specific diseases .

properties

IUPAC Name

6-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O/c15-9-1-6-12-13(7-9)18-14(17-12)8-19-11-4-2-10(16)3-5-11/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDFSXZNJVAPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC3=C(N2)C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole

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